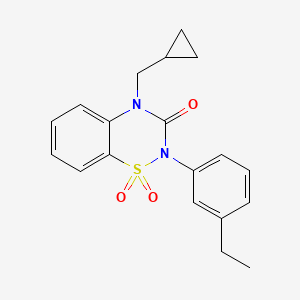

4-(cyclopropylmethyl)-2-(3-ethylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

説明

4-(cyclopropylmethyl)-2-(3-ethylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a bicyclic core structure with sulfonamide and trione functional groups. The cyclopropane methyl group at position 4 and the 3-ethylphenyl substituent at position 2 confer distinct steric and electronic properties, influencing its pharmacological and physicochemical behavior. Benzothiadiazines are widely studied for their modulation of ionotropic glutamate receptors, particularly AMPA receptors, which are critical in neurological disorders such as cognitive impairment and epilepsy .

特性

IUPAC Name |

4-(cyclopropylmethyl)-2-(3-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-2-14-6-5-7-16(12-14)21-19(22)20(13-15-10-11-15)17-8-3-4-9-18(17)25(21,23)24/h3-9,12,15H,2,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUHWYWTFAHEGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Substituent Modifications at Position 4

Cyclopropane Methyl vs. Cyclobutane Methyl :

The replacement of cyclopropane with cyclobutane (as in 4-(cyclobutylmethyl)-2-(3-ethylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione, ) increases steric bulk but reduces conformational strain. Cyclopropane’s rigidity may enhance receptor binding specificity compared to larger cycloalkane substituents .- Ethyl vs. In contrast, the ethyl group in the target compound offers lipophilicity, favoring blood-brain barrier penetration .

Position 2 Modifications

- 3-Ethylphenyl vs. Styryl or Methoxyphenyl :

Styryl substituents (e.g., 3-(α-styryl)-1,2,4-benzothiadiazine-1,1-dioxides, ) introduce π-π stacking capabilities, while methoxyphenyl groups (e.g., 2-benzyl-3-(4-methoxyphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione, ) enhance solubility via hydrogen bonding. The 3-ethylphenyl group balances hydrophobicity and steric effects .

Pharmacological Activity

AMPA Receptor Modulation

Potency and Selectivity :

The target compound shares structural homology with cyclothiazide (a benzothiadiazine AMPA receptor desensitization inhibitor, EC₅₀ ~100 µM, ) but differs in substituents. Cyclothiazide’s bicycloheptenyl group confers high potency (18-fold enhancement of glutamate currents), whereas the cyclopropane methyl group in the target compound may prioritize metabolic stability over potency .Comparison with IDRA-21 :

IDRA-21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione, ) lacks the trione moiety but includes a chlorine atom at position 7, which enhances receptor affinity. The target compound’s trione group likely introduces additional hydrogen-bonding interactions but may reduce bioavailability .

Drug-Likeness and Toxicity

- Lipophilicity (LogP): The cyclopropane methyl group (LogP ~2.5) improves membrane permeability compared to polar analogs like 5-amino-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione (LogP ~0.8, ).

- Toxicity : Chlorinated derivatives (e.g., 6-chloro-3,4-dihydro-7-sulfamoyl-2H-1,2,4-benzothiadiazine-1,1-dioxide, ) exhibit higher acute toxicity (LD₅₀ <50 mg/kg in rodents) compared to alkyl-substituted compounds like the target molecule (predicted LD₅₀ >200 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。